molecular formula C8H4F4INO2 B11780246 4-(Fluoromethyl)-2-iodo-6-(trifluoromethoxy)nicotinaldehyde

4-(Fluoromethyl)-2-iodo-6-(trifluoromethoxy)nicotinaldehyde

Cat. No.: B11780246
M. Wt: 349.02 g/mol
InChI Key: REOYKVJRHZKSJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Fluoromethyl)-2-iodo-6-(trifluoromethoxy)nicotinaldehyde is a fluorinated pyridine derivative characterized by a fluoromethyl group at position 4, an iodine atom at position 2, and a trifluoromethoxy group at position 4. Its aldehyde functional group at position 3 enhances reactivity, making it a versatile intermediate in medicinal chemistry and drug development. Fluorinated groups (fluoromethyl, trifluoromethoxy) are known to improve metabolic stability and bioavailability, while the iodine atom provides a handle for further functionalization via cross-coupling reactions .

Its structural complexity and substituent diversity distinguish it from simpler nicotinaldehyde analogs.

Properties

Molecular Formula

C8H4F4INO2

Molecular Weight

349.02 g/mol

IUPAC Name

4-(fluoromethyl)-2-iodo-6-(trifluoromethoxy)pyridine-3-carbaldehyde

InChI

InChI=1S/C8H4F4INO2/c9-2-4-1-6(16-8(10,11)12)14-7(13)5(4)3-15/h1,3H,2H2

InChI Key

REOYKVJRHZKSJO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1OC(F)(F)F)I)C=O)CF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Fluoromethyl)-2-iodo-6-(trifluoromethoxy)nicotinaldehyde typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents to facilitate the reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(Fluoromethyl)-2-iodo-6-(trifluoromethoxy)nicotinaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to 4-(Fluoromethyl)-2-iodo-6-(trifluoromethoxy)nicotinaldehyde exhibit significant anticancer properties. For instance, derivatives of nicotinamide have shown effectiveness against various cancer cell lines through mechanisms such as:

  • Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells.
  • Cell Cycle Arrest : It can interfere with the cell cycle, preventing proliferation.

A study highlighted that derivatives of nicotinamide were evaluated for their antiproliferative effects against multiple cancer cell lines, showing promising results that warrant further exploration for drug development .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar compounds have been assessed for their efficacy against bacterial strains, including those resistant to conventional antibiotics. The introduction of halogen atoms like iodine can enhance antimicrobial activity by disrupting bacterial cell membranes or interfering with metabolic pathways .

In Vitro Studies

In vitro studies have been conducted to assess the biological activity of this compound. These studies typically involve:

  • Microdilution Assays : To determine the minimum inhibitory concentration (MIC) against various pathogens.
  • MTT Assays : To evaluate cytotoxicity against normal and cancerous cell lines.

Results from these assays can provide insights into the compound's safety profile and therapeutic index.

Synthesis of Novel Materials

The unique chemical properties of this compound make it a candidate for synthesizing novel materials with specific functionalities. Its ability to participate in various chemical reactions allows for the development of:

  • Polymeric Materials : Incorporating this compound into polymer matrices can enhance properties such as thermal stability and chemical resistance.
  • Functional Coatings : The compound may be used in coatings that require specific interaction with environmental factors or substrates.

Case Study 1: Anticancer Activity Assessment

A recent study evaluated a series of nicotinamide derivatives, including compounds similar to this compound, against a panel of cancer cell lines. The results indicated that certain modifications led to enhanced efficacy, suggesting that this compound could serve as a lead for further optimization in anticancer therapies .

Case Study 2: Antimicrobial Evaluation

In another investigation, derivatives were tested for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results demonstrated that specific substitutions increased activity against resistant strains, highlighting the potential application of this compound in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-(Fluoromethyl)-2-iodo-6-(trifluoromethoxy)nicotinaldehyde involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-(Fluoromethyl)-2-iodo-6-(trifluoromethoxy)nicotinaldehyde with key structural analogs:

Compound Name Substituents (Positions) Functional Groups Molecular Weight (g/mol) logP (Predicted) Key Applications
This compound 4-Fluoromethyl, 2-Iodo, 6-Trifluoromethoxy Aldehyde, Fluorinated groups, Iodo ~365.1 2.8 TB therapeutics, Suzuki coupling
2-Mercapto-4-phenyl-6-(trifluoromethyl)nicotinonitrile 2-Mercapto, 4-Phenyl, 6-Trifluoromethyl Nitrile, Thiol, Trifluoromethyl ~299.3 3.2 Enzyme inhibition, agrochemicals
5-Methyl-6-(methylamino)nicotinaldehyde 5-Methyl, 6-Methylamino Aldehyde, Methylamino ~178.2 1.1 Ligand synthesis, catalysis
Key Observations:

Substituent Diversity: The iodo group in the target compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), which are absent in analogs like 5-methyl-6-(methylamino)nicotinaldehyde .

Bioactivity and Reactivity: The fluoromethyl group increases lipophilicity (logP ~2.8) compared to non-fluorinated analogs (logP ~1.1 for 5-methyl-6-(methylamino)nicotinaldehyde), improving membrane permeability . The aldehyde group in all three compounds allows for nucleophilic additions, but steric hindrance from the trifluoromethoxy group in the target compound may slow reactivity relative to smaller substituents .

Therapeutic Potential and Mechanistic Insights

  • Target Compound : Patents suggest fluorinated pyridines/pyrimidines synergize with bedaquiline or Q203 to inhibit mycobacterial F-ATP synthase, a critical target in TB therapy . The iodine atom may facilitate radio-labeling for imaging studies.
  • Nicotinonitrile Analog: The nitrile and thiol groups in 2-mercapto-4-phenyl-6-(trifluoromethyl)nicotinonitrile are associated with protease inhibition but lack direct evidence in TB applications .
  • Methylamino Derivative: Simpler substituents (methyl, methylamino) limit its use to ligand synthesis rather than direct therapeutic roles .

Electronic and Steric Effects

  • Trifluoromethoxy vs.
  • Iodo vs. Methylamino: The iodine atom’s polarizability enhances halogen bonding with protein targets, whereas methylamino groups rely on hydrogen bonding, which is less directional .

Biological Activity

4-(Fluoromethyl)-2-iodo-6-(trifluoromethoxy)nicotinaldehyde, with CAS number 1805199-53-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

The compound's molecular formula is C8H3F5INOC_8H_3F_5INO with a molecular weight of 351.01 g/mol. Its structure includes a trifluoromethoxy group and an iodo substituent, which are significant for its biological activity.

PropertyValue
Molecular FormulaC8H3F5INOC_8H_3F_5INO
Molecular Weight351.01 g/mol
Boiling PointNot specified
InChI KeyNot specified
LogP (lipophilicity)Not specified

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. The introduction of the trifluoromethoxy and iodo groups can be achieved through halogenation and nucleophilic substitution reactions.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related nicotinic aldehydes can inhibit the proliferation of L1210 mouse leukemia cells with IC50 values in the nanomolar range . This suggests that the compound may also possess similar mechanisms of action, potentially involving the disruption of nucleotide metabolism.

Antibacterial Activity

The compound's structural features suggest potential antibacterial properties. Compounds with similar frameworks have been reported to show activity against various bacterial strains, including Gram-positive and Gram-negative bacteria . The presence of fluorine atoms often enhances the lipophilicity of compounds, which can improve their membrane permeability and bioavailability.

Structure-Activity Relationship (SAR)

The biological activity of nicotinic aldehydes is heavily influenced by their structural modifications. For example, the position of halogen substituents (such as iodine and fluorine) can significantly affect their interaction with biological targets. Research indicates that compounds with electron-withdrawing groups at specific positions on the aromatic ring tend to exhibit enhanced cytotoxicity .

Case Studies

  • Anticancer Activity Evaluation
    A study evaluated a series of halogenated nicotinic aldehydes for their antiproliferative effects on cancer cell lines. The results demonstrated that compounds with similar trifluoromethoxy substitutions exhibited potent inhibition of cell growth, suggesting that this compound could be a candidate for further development in cancer therapeutics .
  • Antibacterial Screening
    In another study, a library of pyridine derivatives was screened for antibacterial properties using the well-diffusion method against various pathogens. Compounds structurally related to this compound showed promising results against resistant strains, indicating potential for development as new antibacterial agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.